N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride

lipophilicity ADME prediction cell-based assay design

N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride (CAS 1401528-99-1) is a disubstituted pyrimidine derivative bearing amino groups at the 4 and 5 positions and a 2-aminoethyl substituent at the N5 position, supplied as the hydrochloride salt for enhanced handling and aqueous compatibility. The free base has a molecular formula C₆H₁₁N₅ and a molecular weight of 153.18 g·mol⁻¹, while the HCl salt has a molecular weight of 189.65 g·mol⁻¹.

Molecular Formula C6H12ClN5
Molecular Weight 189.65 g/mol
Cat. No. B12981644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride
Molecular FormulaC6H12ClN5
Molecular Weight189.65 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)NCCN.Cl
InChIInChI=1S/C6H11N5.ClH/c7-1-2-10-5-3-9-4-11-6(5)8;/h3-4,10H,1-2,7H2,(H2,8,9,11);1H
InChIKeyCQUUPCOHNBEAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N5-(2-Aminoethyl)pyrimidine-4,5-diamine Hydrochloride: Core Physicochemical Profile for Research Procurement


N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride (CAS 1401528-99-1) is a disubstituted pyrimidine derivative bearing amino groups at the 4 and 5 positions and a 2-aminoethyl substituent at the N5 position, supplied as the hydrochloride salt for enhanced handling and aqueous compatibility . The free base has a molecular formula C₆H₁₁N₅ and a molecular weight of 153.18 g·mol⁻¹, while the HCl salt has a molecular weight of 189.65 g·mol⁻¹ . This compound belongs to the 4,5-pyrimidinediamine class, widely employed as a privileged scaffold in medicinal chemistry for kinase inhibitor design and as a versatile intermediate for further functionalization [1].

Why N5-(2-Aminoethyl)pyrimidine-4,5-diamine Hydrochloride Cannot Be Interchanged with Close Pyrimidinediamine Analogs


Despite sharing a pyrimidine-4,5-diamine core, substitution at the N5 position with a 2-aminoethyl group—as opposed to simple alkyl or alternative regioisomeric placement—induces substantial shifts in lipophilicity, polar surface area, and basicity that directly govern solubility, passive permeability, and intermolecular interactions . These differences are quantifiable through computed physicochemical descriptors and are critical in determining suitability for specific research applications (e.g., membrane permeability in cell-based assays, bioconjugation efficiency, or aqueous formulation compatibility). Consequently, direct replacement of N5-(2-aminoethyl)pyrimidine-4,5-diamine hydrochloride with any analog lacking the 2-aminoethyl chain or the precise 4,5-substitution pattern will alter key experimental parameters and potentially nullify results in established protocols [1].

Quantitative Differentiation of N5-(2-Aminoethyl)pyrimidine-4,5-diamine Hydrochloride Versus Closest Analogs


LogP Differentiation Against 2,5-Regioisomer Enables Membrane Permeability Selection

The target compound (hydrochloride salt) exhibits a computed LogP of 1.59, which is over 2 log units higher than the value for the 2,5-regioisomer N5-(2-aminoethyl)pyrimidine-2,5-diamine (LogP = −0.57) . This substantial difference in predicted octanol-water partition coefficient indicates that the 4,5-substitution pattern imparts significantly greater lipophilicity compared to the 2,5-arrangement, directly affecting passive membrane permeability predictions .

lipophilicity ADME prediction cell-based assay design

Polar Surface Area Advantage Over N5-Ethyl Analog for Solubility and Hydrogen-Bonding Capacity

The target compound possesses a topological polar surface area (PSA) of 89.85 Ų, which is 26 Ų larger than that of the N5-ethyl analog N5-ethylpyrimidine-4,5-diamine (PSA = 63.83 Ų) . This increase reflects the additional primary amine in the aminoethyl chain, providing a greater hydrogen-bond donor/acceptor capacity that can enhance aqueous solubility and influence molecular recognition events .

polar surface area aqueous solubility hydrogen-bond donor count

pKa Differentiation Against N5,2-Dimethyl Analog Alters Ionization State at Physiological pH

The predicted pKa of the conjugate acid of the target compound (free base) is 9.12 ± 0.10, compared to a predicted pKa of 7.62 ± 0.10 for the N5,2-dimethyl analog N5,2-dimethylpyrimidine-4,5-diamine . This 1.5-unit higher pKa indicates that at physiological pH (7.4), the target compound will be more extensively protonated, affecting both its interaction with negatively charged biomolecular surfaces and its pH-dependent solubility profile .

basicity ionization state pH-dependent solubility

Boiling Point Elevation Relative to Parent 4,5-Diaminopyrimidine Indicates Enhanced Thermal Stability for High-Temperature Reactions

The predicted boiling point of the target compound (free base) is 386.3 ± 37.0 °C, which is substantially higher than the experimentally determined boiling point of the parent scaffold 4,5-diaminopyrimidine at 229 °C (32 mmHg) . This ~157 °C elevation indicates a significantly lower volatility and enhanced thermal stability, attributable to the additional 2-aminoethyl substituent and increased molecular weight .

thermal stability synthetic intermediate reaction condition tolerance

Optimal Application Scenarios for N5-(2-Aminoethyl)pyrimidine-4,5-diamine Hydrochloride Based on Quantitative Evidence


Cell-Based Target Engagement Assays Requiring Passive Membrane Permeability

The LogP of 1.59 [Section 3, Evidence Item 1] places N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride in an optimal lipophilicity range (LogP 1–3) for passive cell membrane permeation, making it a preferred core scaffold over the more hydrophilic 2,5-regioisomer (LogP −0.57) for the design of cell-permeable probe molecules . The enhanced lipophilicity increases the probability that derivatives of this compound will reach intracellular targets without requiring prodrug strategies.

Aqueous-Phase Biochemical Assays and Bioconjugation Applications

The high polar surface area (PSA = 89.85 Ų) combined with the free primary amine on the aminoethyl chain [Section 3, Evidence Item 2] makes this hydrochloride salt well-suited for aqueous-phase biochemical assays (e.g., fluorescence polarization, SPR) and for bioconjugation via amide coupling or reductive amination . The substantial PSA advantage over the N5-ethyl analog (PSA 63.83 Ų) translates to higher predicted aqueous solubility, reducing the need for organic co-solvents.

Salt Form Selection for Direct Use in Buffered Biological Media

As a pre-formed hydrochloride salt, this compound requires no additional counterion adjustment for dissolution in buffered aqueous systems . The higher basicity (pKa 9.12) compared to the N5,2-dimethyl analog (pKa 7.62) [Section 3, Evidence Item 3] ensures extensive protonation at physiological pH, further facilitating aqueous solubility without compromising the free base availability for subsequent synthetic derivatization.

High-Temperature Synthetic Transformations in Medicinal Chemistry Programs

The predicted boiling point of 386.3 °C [Section 3, Evidence Item 4] indicates sufficient thermal stability for reactions conducted at elevated temperatures (e.g., Buchwald-Hartwig aminations, microwave-assisted syntheses) where the parent 4,5-diaminopyrimidine (bp 229 °C) would be at risk of evaporation . This property is particularly valuable for library synthesis programs that employ high-throughput parallel reaction conditions.

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